4-Methoxyphenyl 4-propylbenzoate
Overview
Description
4-Methoxyphenyl 4-propylbenzoate is an organic compound with the molecular formula C17H18O3. It is a type of ester, specifically a benzoate ester, which is characterized by the presence of a benzoic acid moiety esterified with a phenol derivative. This compound is known for its applications in various fields, including material science and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyphenyl 4-propylbenzoate typically involves the esterification of 4-methoxyphenol with 4-propylbenzoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The general reaction scheme is as follows:
4-Methoxyphenol+4-Propylbenzoic acidH2SO44-Methoxyphenyl 4-propylbenzoate+H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the reaction under milder conditions .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring in this compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 4-methoxyphenyl 4-propylbenzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-Methoxyphenyl 4-propylbenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of liquid crystals and other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized in the production of specialty polymers and coatings
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 4-propylbenzoate largely depends on its chemical structure. The ester linkage can be hydrolyzed by esterases, releasing 4-methoxyphenol and 4-propylbenzoic acid. These metabolites can then interact with various molecular targets. For instance, 4-methoxyphenol can act as an antioxidant by scavenging free radicals, while 4-propylbenzoic acid can inhibit certain enzymes involved in inflammatory pathways .
Comparison with Similar Compounds
- 4-Methoxyphenyl 4-butylbenzoate
- 4-Methoxyphenyl 4-ethylbenzoate
- 4-Methoxyphenyl 4-methylbenzoate
Comparison: 4-Methoxyphenyl 4-propylbenzoate is unique due to its specific alkyl chain length, which can influence its physical properties such as melting point and solubility. Compared to its analogs with shorter or longer alkyl chains, it may exhibit different reactivity and stability profiles. For example, 4-Methoxyphenyl 4-butylbenzoate may have a higher melting point due to increased van der Waals interactions .
Properties
IUPAC Name |
(4-methoxyphenyl) 4-propylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-3-4-13-5-7-14(8-6-13)17(18)20-16-11-9-15(19-2)10-12-16/h5-12H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCOVVDVVWZRDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597948 | |
Record name | 4-Methoxyphenyl 4-propylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50649-61-1 | |
Record name | 4-Methoxyphenyl 4-propylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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